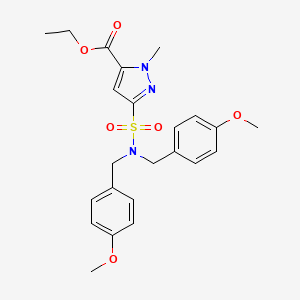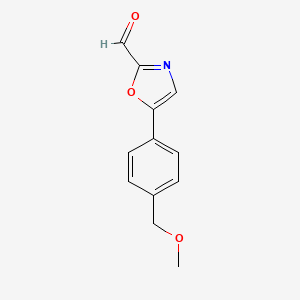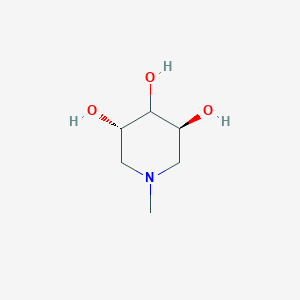
(3S,5S)-1-Methylpiperidine-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-1-Methylpiperidine-3,4,5-triol: is a chiral compound with the molecular formula C6H13NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by three hydroxyl groups attached to the 3rd, 4th, and 5th carbon atoms, and a methyl group attached to the nitrogen atom. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-Methylpiperidine-3,4,5-triol typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Hydroxylation: The introduction of hydroxyl groups at the 3rd, 4th, and 5th positions can be achieved through selective hydroxylation reactions. Common reagents include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2) under mild conditions.
Methylation: The nitrogen atom is methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to achieve selective hydrogenation.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-1-Methylpiperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction of the compound can be achieved using lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, mild temperature, and anhydrous conditions.
Reduction: LiAlH4, dry ether, and low temperature.
Substitution: SOCl2, PBr3, and inert atmosphere.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(3S,5S)-1-Methylpiperidine-3,4,5-triol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,5S)-1-Methylpiperidine-3,4,5-triol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-3,5-Dimethylmorpholine: Another chiral compound with similar structural features but different functional groups.
(3R,5S)-Fluvastatin: A statin drug with a similar chiral center but different pharmacological properties.
Uniqueness
Structural Uniqueness: The presence of three hydroxyl groups and a methyl group on the piperidine ring makes (3S,5S)-1-Methylpiperidine-3,4,5-triol unique in its reactivity and applications.
Functional Versatility: Its ability to undergo various chemical reactions and its potential therapeutic applications highlight its versatility.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3S,5S)-1-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO3/c1-7-2-4(8)6(10)5(9)3-7/h4-6,8-10H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
NIWAAFAPSNGUJF-WHFBIAKZSA-N |
Isomeric SMILES |
CN1C[C@@H](C([C@H](C1)O)O)O |
Canonical SMILES |
CN1CC(C(C(C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


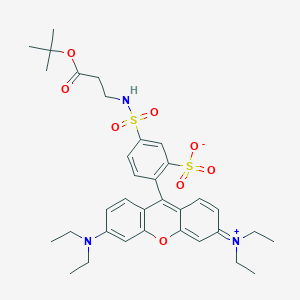

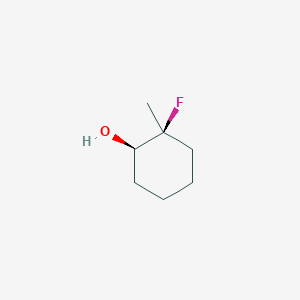
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12979199.png)
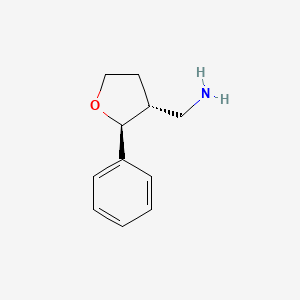
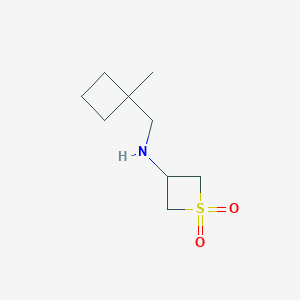

![Methyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12979236.png)
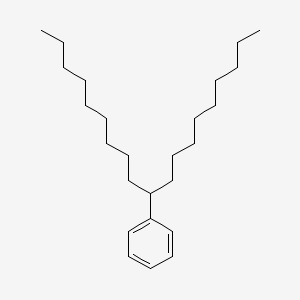
![tert-Butyl (S)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12979251.png)
